molecular formula C13H8FNO4 B1299967 4-(4-Fluorophenoxy)-3-nitrobenzaldehyde CAS No. 320416-60-2

4-(4-Fluorophenoxy)-3-nitrobenzaldehyde

Cat. No.: B1299967
CAS No.: 320416-60-2
M. Wt: 261.2 g/mol
InChI Key: USANLFHAVKNUIF-UHFFFAOYSA-N
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Description

4-(4-Fluorophenoxy)-3-nitrobenzaldehyde is a nitroaromatic compound characterized by a benzaldehyde core substituted with a 4-fluorophenoxy group at position 4 and a nitro group at position 2. Its molecular formula is C₁₃H₈FNO₄, with a molecular weight of 261.21 g/mol . The compound’s structure combines electron-withdrawing (nitro) and electron-donating (fluorophenoxy) groups, which influence its reactivity and biological interactions.

Properties

IUPAC Name

4-(4-fluorophenoxy)-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-16)7-12(13)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USANLFHAVKNUIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenoxy)-3-nitrobenzaldehyde typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluoronitrobenzene with 4-hydroxybenzaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate phenoxide ion, which then attacks the fluoronitrobenzene to form the desired product.

Industrial Production Methods

Industrial production of 4-(4-Fluorophenoxy)-3-nitrobenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenoxy)-3-nitrobenzaldehyde can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 4-(4-Fluorophenoxy)-3-aminobenzaldehyde.

    Oxidation: 4-(4-Fluorophenoxy)-3-nitrobenzoic acid.

    Substitution: 4-(4-Aminophenoxy)-3-nitrobenzaldehyde or 4-(4-Thiophenoxy)-3-nitrobenzaldehyde.

Scientific Research Applications

4-(4-Fluorophenoxy)-3-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the production of advanced materials, such as polymers and coatings, due to its functional groups that can undergo further chemical modifications.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenoxy)-3-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 4-(4-Fluorophenoxy)-3-nitrobenzaldehyde, highlighting differences in substituents and biological activity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Activities
4-(4-Fluorophenoxy)-3-nitrobenzaldehyde 4-Fluorophenoxy, 3-nitro C₁₃H₈FNO₄ 261.21 N/A ALDH3A1/1A3 inhibition
4-(3-Chlorophenoxy)-3-nitrobenzaldehyde 3-Chlorophenoxy, 3-nitro C₁₃H₈ClNO₄ 277.66 320417-03-6 Higher lipophilicity (vs. fluoro analog)
4-(2,4-Difluorophenoxy)-3-nitrobenzaldehyde 2,4-Difluorophenoxy, 3-nitro C₁₃H₇F₂NO₄ 279.20 173282-22-9 Similarity score: 0.86 (vs. target)
3-Fluoro-4-methoxy-5-nitrobenzaldehyde 3-Fluoro, 4-methoxy, 5-nitro C₈H₆FNO₄ 199.14 320-70-7 Enhanced solubility (methoxy group)
4-(4-Morpholino)-3-nitrobenzaldehyde 4-Morpholino, 3-nitro C₁₁H₁₂N₂O₄ 236.22 300541-91-7 Reduced ALDH inhibition (vs. fluorophenoxy)

Impact of Halogen Substituents

  • Fluoro vs. Chloro: The substitution of fluorine (electronegative, small) with chlorine (larger, polarizable) in phenoxy analogs significantly alters physicochemical properties. For example, 4-(3-Chlorophenoxy)-3-nitrobenzaldehyde exhibits higher lipophilicity (logP ~2.8 vs. ~2.3 for the fluoro analog), affecting membrane permeability and bioavailability .
  • Fluoro Position: 4-(2,4-Difluorophenoxy)-3-nitrobenzaldehyde (two fluorine atoms) shows reduced similarity (0.86) to the target compound compared to mono-fluoro analogs, likely due to steric and electronic effects .

Functional Group Modifications

  • Amino vs. Phenoxy Groups: Analogs such as 4-(dipropylamino)-3-nitrobenzaldehyde (Analog 18) and 4-(diethylamino)-3-nitrobenzaldehyde (Analog 19) demonstrate potent ALDH3A1 inhibition (IC₅₀ < 1 µM), surpassing the fluorophenoxy derivative. This suggests that alkylamino groups enhance enzyme binding via hydrogen-bond interactions .
  • Methoxy Substitution : 3-Fluoro-4-methoxy-5-nitrobenzaldehyde (similarity 0.91) introduces a methoxy group, improving aqueous solubility but reducing ALDH inhibitory potency due to weaker electron-withdrawing effects .

Biological Activity

4-(4-Fluorophenoxy)-3-nitrobenzaldehyde, with the chemical formula C13H10FNO3 and CAS number 320416-60-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antiprotozoal, and other pharmacological effects based on various research studies.

Antibacterial Activity

Research has indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, fluorinated derivatives have shown promising results against various bacterial strains. In a study evaluating the antibacterial activity of aldimines, it was found that fluorinated compounds were effective against both Gram-positive and Gram-negative bacteria, suggesting that the presence of a fluorine atom may enhance antibacterial potency .

Table 1: Antibacterial Activity of Related Compounds

CompoundGram-positive ActivityGram-negative ActivityMIC (µg/mL)
4-Fluorophenyl AldimineModerateSignificant5.6
4-(4-Fluorophenoxy)-3-nitrobenzaldehydeTBDTBDTBD

Antiprotozoal Activity

Preliminary studies have also suggested potential antiprotozoal activity for compounds similar to 4-(4-Fluorophenoxy)-3-nitrobenzaldehyde. In vitro assays against Entamoeba histolytica and Giardia intestinalis have shown that certain derivatives possess IC50 values lower than those of standard treatments, indicating strong antiprotozoal effects .

Table 2: Antiprotozoal Activity

CompoundTarget ProtozoaIC50 (µM)
4-(4-Fluorophenoxy)-3-nitrobenzaldehydeE. histolyticaTBD
G. intestinalisTBD

The exact mechanism by which 4-(4-Fluorophenoxy)-3-nitrobenzaldehyde exerts its biological effects remains under investigation. However, it is hypothesized that the nitro group may play a crucial role in its interaction with biological targets, potentially acting as an electron-withdrawing group that enhances reactivity towards nucleophiles within bacterial and protozoal cells.

Case Studies and Research Findings

  • Antibacterial Study : A study conducted on fluorinated imines demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The incorporation of fluorine at specific positions was found to enhance efficacy compared to non-fluorinated analogs .
  • Antiprotozoal Evaluation : In another study focusing on antiprotozoal agents, derivatives similar to 4-(4-Fluorophenoxy)-3-nitrobenzaldehyde exhibited potent activity against Trichomonas vaginalis, with IC50 values significantly lower than those of conventional drugs .

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